

# CUDC-305: A Technical Overview of a Novel HSP90 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

CUDC-305, also known as Debio 0932, is a synthetic, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] As a member of the novel imidazopyridine class of HSP90 inhibitors, CUDC-305 exhibits potent anti-proliferative activity across a wide range of cancer cell lines by targeting the N-terminal ATP-binding pocket of HSP90.[2][4] This inhibition leads to the degradation of numerous oncogenic client proteins, thereby disrupting key signaling pathways crucial for tumor cell growth and survival, such as the PI3K/AKT and RAF/MEK/ERK pathways.[1][2][5] Preclinical studies have demonstrated its ability to overcome resistance to targeted therapies and to penetrate the blood-brain barrier, suggesting its potential therapeutic application in a variety of malignancies, including brain cancers.[1][4][5] This document provides a comprehensive technical overview of the chemical structure, mechanism of action, and preclinical data of CUDC-305.

#### **Chemical Structure and Properties**

**CUDC-305** is chemically described as 2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine.[1]



| Property          | Value                                                                                                                   | Reference |
|-------------------|-------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imid azo[4,5-c]pyridin-4-amine | [1]       |
| Molecular Formula | C22H30N6O2S                                                                                                             | [1][2]    |
| Molecular Weight  | 442.58 g/mol                                                                                                            | [2]       |
| CAS Number        | 1061318-81-7                                                                                                            | [1][2]    |
| SMILES            | CC(C) (C)CNCCN1C2=C(C(=NC=C2) N)N=C1SC3=CC4=C(C=C3N( C)C)OCO4                                                           | [1][2]    |

#### **Mechanism of Action**

**CUDC-305** exerts its anti-tumor effects by inhibiting the chaperone function of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are key mediators of oncogenic signaling.

By binding to the ATP-binding pocket in the N-terminus of HSP90, **CUDC-305** prevents the conformational changes required for its chaperone activity. This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.





Click to download full resolution via product page

Figure 1. Mechanism of action of CUDC-305.

# Preclinical Activity In Vitro Activity



The binding affinity of **CUDC-305** to HSP90 has been determined using fluorescence polarization competition binding assays.

| Target                            | IC50 (nM) |
|-----------------------------------|-----------|
| ΗЅΡ90α                            | ~100      |
| ΗЅΡ90β                            | 103       |
| HSP90 complex (from cancer cells) | 48.8      |

Data compiled from multiple sources.[1][3]

**CUDC-305** has demonstrated potent anti-proliferative activity against a broad panel of human cancer cell lines.

| Parameter                 | Value       |
|---------------------------|-------------|
| Mean IC50 (40 cell lines) | 220 nM      |
| IC50 Range                | 40 - 900 nM |

Data from a study assessing 34 solid and 6 hematologic tumor-derived cell lines.[2][3]

#### In Vivo Activity

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of CUDC-305.

| Xenograft Model                   | Key Findings                                 |
|-----------------------------------|----------------------------------------------|
| U87MG glioblastoma (subcutaneous) | Dose-dependent tumor growth inhibition.      |
| U87MG glioblastoma (orthotopic)   | Significant prolongation of animal survival. |
| Erlotinib-resistant NSCLC         | Potent anti-tumor activity.                  |
| MDA-MB-468 breast cancer          | Induced tumor regression.                    |
| MV4-11 acute myelogenous leukemia | Induced tumor regression.                    |



Summary of findings from preclinical animal models.[1]

## **Impact on Cellular Signaling Pathways**

By inducing the degradation of key HSP90 client proteins, **CUDC-305** effectively downregulates major oncogenic signaling pathways.





Click to download full resolution via product page

Figure 2. Inhibition of key signaling pathways by CUDC-305.

# Experimental Protocols Fluorescence Polarization (FP) Competition Binding Assay

This assay is utilized to determine the binding affinity of CUDC-305 to HSP90.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. CUDC-305, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oaepublish.com [oaepublish.com]
- To cite this document: BenchChem. [CUDC-305: A Technical Overview of a Novel HSP90 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193811#what-is-the-chemical-structure-of-cudc-305]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com